4-Amino-1H-pyrazol-3(2H)-one
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Overview
Description
4-Amino-1H-pyrazol-3(2H)-one is a heterocyclic compound with a pyrazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carbonyl functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions to form the pyrazolone ring. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazolone ring.
Scientific Research Applications
4-Amino-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of the amino and carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-pyrazole-5-carboxamide
- 4-Amino-1H-pyrazole-3-carboxylic acid
- 4-Amino-1H-pyrazole-3,5-dicarboxylic acid
Uniqueness
4-Amino-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its potential biological activities also distinguish it from other similar compounds, making it a compound of interest in medicinal chemistry and drug development.
Properties
CAS No. |
145092-17-7 |
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Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
4-amino-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7) |
InChI Key |
NATMWGYJBMRROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN1)N |
Origin of Product |
United States |
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